REACTION_CXSMILES
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Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.[N:13]1([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>COCCOC>[CH2:9]([O:8][C:6]([C:5]1[CH:11]=[CH:12][C:2]([N:16]2[CH2:15][CH2:14][N:13]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:18][CH2:17]2)=[N:3][CH:4]=1)=[O:7])[CH3:10]
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Name
|
|
Quantity
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2.67 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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3.5 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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COCCOC
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned with ethyl acetate and 10% aqueous citric acid
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Type
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WASH
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Details
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The organic layer was washed twice with 10% aqueous citric acid
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Type
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DRY_WITH_MATERIAL
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Details
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brine and dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
Filtration and concentration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |